5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Vorbereitungsmethoden
The synthesis of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Analyse Chemischer Reaktionen
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including organic semiconductors and luminescent materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine include other imidazo-pyrazine derivatives, such as:
4,5-dichloro-1H-imidazole: Known for its antibacterial properties.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridines: Noted for their luminescent and versatile properties.
The uniqueness of 5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine lies in its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10Cl2IN3O |
---|---|
Molekulargewicht |
398.02 g/mol |
IUPAC-Name |
5,8-dichloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H10Cl2IN3O/c12-7-5-15-9(13)8-10(14)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2 |
InChI-Schlüssel |
AYNMNQHEPULTRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=C3N2C(=CN=C3Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.